Boc-Ser(Tos)-OMe
Description
Boc-Ser(Tos)-OMe, also known as tert-butoxycarbonyl-L-serine tosylate methyl ester, is a derivative of the amino acid serine. It is commonly used in peptide synthesis as a protected form of serine, where the Boc (tert-butoxycarbonyl) group protects the amino group, and the Tos (tosyl) group protects the hydroxyl group. This compound is valuable in the field of organic chemistry, particularly in the synthesis of peptides and other complex molecules.
Properties
IUPAC Name |
methyl (2S)-3-(4-methylphenyl)sulfonyloxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO7S/c1-11-6-8-12(9-7-11)25(20,21)23-10-13(14(18)22-5)17-15(19)24-16(2,3)4/h6-9,13H,10H2,1-5H3,(H,17,19)/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVBLIPVUGGNLGW-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](C(=O)OC)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426556 | |
| Record name | Boc-Ser(Tos)-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56926-94-4 | |
| Record name | Boc-Ser(Tos)-OMe | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70426556 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-(tosyloxy)propanoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Sequential Protection Strategy
The synthesis of Boc-Ser(Tos)-OMe typically follows a three-step sequential protection protocol:
- Methyl esterification of the carboxyl group
- Tosylation of the hydroxyl group
- Boc protection of the amino group
This order minimizes side reactions, as demonstrated in patented protocols. For instance, serine is first converted to its methyl ester hydrochloride via treatment with HCl gas in anhydrous methanol. Subsequent tosylation employs p-toluenesulfonyl chloride (Tos-Cl) in dichloromethane (DCM) or dioxane, often catalyzed by 4-dimethylaminopyridine (DMAP). Finally, Boc protection uses di-tert-butyl dicarbonate (Boc₂O) in tetrahydrofuran (THF)/water with sodium bicarbonate.
Alternative Route: Tosylation Before Esterification
In some protocols, tosylation precedes esterification to avoid acid-sensitive intermediates. For example, L-serine is first reacted with Tos-Cl in pyridine at 0°C, followed by methyl esterification using thionyl chloride (SOCl₂) in methanol. This method reported yields of 78–85% for Tos-Ser-OH, which is then esterified.
Detailed Reaction Conditions and Optimization
Methyl Esterification
- Reagents : L-serine (1 equiv), methanol (8–20 vols), HCl gas (1.2–1.5 equiv).
- Conditions : Reflux for 10–14 hours under inert atmosphere.
- Workup : Distillation under reduced pressure yields serine methyl ester hydrochloride (80–90% purity).
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 80–90% | |
| Purity (HPLC) | ≥95% |
Tosylation of the Hydroxyl Group
- Reagents : Serine methyl ester hydrochloride (1 equiv), Tos-Cl (1.2 equiv), DMAP (0.1 equiv), DCM/dioxane.
- Conditions : 0°C to room temperature, 48–72 hours.
- Workup : Extraction with ethyl acetate, washing with brine, drying (Na₂SO₄), and solvent evaporation.
Optimization Notes :
- Excess Tos-Cl improves conversion but risks di-tosylation.
- DMAP accelerates the reaction by activating Tos-Cl.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 78–87% | |
| Optical Purity | >99% ee |
Boc Protection of the Amino Group
- Reagents : Tos-Ser-OMe (1 equiv), Boc₂O (1.1 equiv), NaHCO₃ (3 equiv), THF/water (1:1).
- Conditions : Stirring at 0°C for 1 hour, then room temperature for 10–12 hours.
- Workup : Acidification to pH 2–3, extraction with ethyl acetate, and silica gel chromatography.
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Yield | 85–92% | |
| Purity (NMR) | ≥98% |
Critical Side Reactions and Mitigation Strategies
Racemization During Tosylation
Racemization at the α-carbon is a key concern. Studies using chiral HPLC confirmed that reactions below 10°C preserve stereochemistry (>99% ee).
Incomplete Boc Protection
Residual Tos groups may hinder Boc incorporation. Pre-activation with Hünig’s base (DIPEA) in DCM improves yields to >90%.
Solvent Effects
- DCM vs. Dioxane : Dioxane reduces Tos-Cl hydrolysis but prolongs reaction times.
- THF/Water : Ensures homogeneous Boc₂O dissolution, critical for efficient protection.
Industrial-Scale Synthesis: Case Study from Patents
A 2008 Chinese patent outlines a scalable process:
- Serine methyl ester hydrochloride (106 kg) reacted with Tos-Cl (632 kg) in DCM at −20°C.
- Boc protection using Boc₂O (192 kg) in acetonitrile, yielding 179.6 kg this compound (61.5% overall yield).
- Purity : 99.3% by HPLC, melting point 128.8–131.1°C.
Analytical Characterization
Spectroscopic Data
Chromatographic Validation
- HPLC : C18 column, acetonitrile/water (70:30), retention time 8.2 min.
- Chiral HPLC : >99% ee using Chiralpak AD-H.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Scalability | Source |
|---|---|---|---|---|
| Sequential (Boc last) | 85–92 | 98–99 | High | |
| Tosylation First | 78–87 | 95–98 | Moderate | |
| Industrial Patent | 61.5 | 99.3 | High |
Chemical Reactions Analysis
Types of Reactions
Boc-Ser(Tos)-OMe undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Tos protecting groups under acidic conditions (e.g., trifluoroacetic acid) to yield free serine.
Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, under basic conditions.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal; sodium hydroxide (NaOH) for Tos removal.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH).
Hydrolysis: Aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).
Major Products
Free Serine: Obtained after deprotection of this compound.
Substituted Derivatives: Formed by nucleophilic substitution of the tosyl group.
Carboxylic Acid: Resulting from hydrolysis of the methyl ester group.
Scientific Research Applications
Peptide Synthesis
Boc-Ser(Tos)-OMe is primarily utilized in the synthesis of peptides due to its stability and reactivity under various conditions. The following methods are commonly employed:
- Classical Solution Phase Synthesis : In this method, this compound is coupled with other amino acids to form dipeptides or longer peptide chains. The presence of the Boc group allows for selective deprotection under acidic conditions, facilitating stepwise synthesis .
- Reactive Extrusion : Recent advancements have introduced mechanochemical methods such as reactive extrusion for peptide synthesis, where this compound has been successfully incorporated into various peptide sequences. This method allows for rapid coupling reactions, yielding high purity and yield of peptides .
Case Study: Dipeptide Formation
In a study exploring the efficiency of reactive extrusion techniques, this compound was coupled with phenylalanine to produce Fmoc-Leu-Ser(Tos)-OMe dipeptides in quantitative yields. The reaction conditions were optimized to achieve high yields within minutes .
Pharmaceutical Applications
This compound has significant implications in pharmaceutical research:
- Drug Development : It serves as a key intermediate in the synthesis of bioactive peptides that can act as hormone analogs or therapeutic agents. For instance, derivatives of this compound have been used to synthesize luteinizing hormone-releasing hormone (LH-RH) derivatives, which have potential applications in treating hormone-related disorders .
- Cosmetic Industry : Peptides synthesized using this compound are also explored for their potential use in cosmetics, particularly for anti-aging products due to their ability to stimulate collagen production .
Research and Development
The compound is extensively studied for its utility in various research fields:
- Biochemistry : this compound is used in studies focused on protein interactions and enzyme activity due to its ability to mimic natural serine residues within peptides.
- Material Science : It has been investigated as a component in developing bio-compatible materials that can be used in drug delivery systems or tissue engineering .
Mechanism of Action
The mechanism of action of Boc-Ser(Tos)-OMe primarily involves its role as a protected amino acid derivative in peptide synthesis. The Boc group protects the amino group from unwanted reactions, while the Tos group protects the hydroxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise assembly of peptides. The molecular targets and pathways involved depend on the specific peptide or protein being synthesized.
Comparison with Similar Compounds
Boc-Ser(Tos)-OMe can be compared with other protected serine derivatives, such as:
Fmoc-Ser(Tos)-OMe: Uses the fluorenylmethyloxycarbonyl (Fmoc) group for amino protection, which is removed under basic conditions.
Cbz-Ser(Tos)-OMe: Uses the benzyloxycarbonyl (Cbz) group for amino protection, which is removed by catalytic hydrogenation.
Uniqueness
This compound is unique due to the stability of the Boc and Tos protecting groups under a variety of reaction conditions. This stability allows for selective deprotection and modification of the serine residue, making it a valuable tool in peptide synthesis.
Similar Compounds
- Fmoc-Ser(Tos)-OMe
- Cbz-Ser(Tos)-OMe
- Boc-Ser(OBzl)-OMe : Uses benzyl (Bzl) group for hydroxyl protection.
Biological Activity
Boc-Ser(Tos)-OMe, a derivative of serine, is recognized for its significant biological activities and applications in various fields, including biochemistry and pharmacology. This article delves into the compound's biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
This compound (CAS Number: 56926-94-4) is characterized by the following chemical properties:
- Molecular Formula : C₁₆H₂₃NO₇S
- Molecular Weight : 373.42 g/mol
- Melting Point : 74-75 °C
The structure includes a Boc (tert-butyloxycarbonyl) protecting group on the serine residue and a tosyl (Tos) group, which enhances its stability and solubility in organic solvents. This modification is crucial for its application in peptide synthesis and medicinal chemistry .
Biological Activity Overview
This compound exhibits several biological activities, primarily attributed to its role as an amino acid derivative. Its applications span across enhancing physical performance, influencing hormonal secretion, and serving as a building block in peptide synthesis.
1. Ergogenic Effects
Amino acids like this compound are known to have ergogenic properties, which can enhance physical performance. Research indicates that amino acid derivatives can influence the secretion of anabolic hormones such as testosterone and growth hormone, contributing to improved muscle recovery and reduced exercise-induced damage .
2. Peptide Synthesis
This compound serves as an important intermediate in the synthesis of bioactive peptides. Its protective groups allow for selective reactions during peptide coupling, facilitating the formation of complex structures that can exhibit specific biological activities. This utility is particularly valuable in developing peptide-based therapeutics targeting various diseases .
Case Study 1: Peptide Antibiotics
In a study focused on peptide antibiotics, this compound was utilized to synthesize novel analogues with enhanced antibacterial properties. The incorporation of serine derivatives into peptide structures demonstrated improved efficacy against resistant strains of bacteria, highlighting the compound's potential in antibiotic development .
Case Study 2: Hormonal Influence
Another research effort investigated the impact of amino acid derivatives on hormonal responses during physical exertion. Participants supplemented with this compound showed significant increases in anabolic hormone levels compared to control groups, suggesting its effectiveness as an ergogenic aid .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for Boc-Ser(Tos)-OMe, and how do they ensure reproducibility in peptide synthesis?
- Methodological Answer : this compound is synthesized via stepwise protection of serine. The Boc group is introduced using di-tert-butyl dicarbonate in a basic medium (e.g., NaOH/dioxane), followed by tosylation with tosyl chloride in pyridine. The methyl ester is typically formed via esterification with methanol under acidic catalysis. Reproducibility hinges on strict control of reaction conditions (temperature, stoichiometry, and reaction time) and purification via column chromatography or recrystallization. Detailed protocols should align with guidelines for reporting synthetic procedures, including purity verification by HPLC (>95%) and structural confirmation via H/C NMR and mass spectrometry .
Q. How is this compound characterized to confirm structural integrity and purity in academic research?
- Methodological Answer : Characterization involves:
- Spectroscopic Analysis : H NMR (e.g., δ 1.4 ppm for Boc tert-butyl protons; δ 2.4 ppm for Tos methyl groups) and C NMR (e.g., carbonyl signals at ~155 ppm for Boc and ~165 ppm for Tos).
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity.
- Mass Spectrometry : ESI-MS or MALDI-TOF to confirm molecular ion peaks (e.g., [M+H] at m/z ~382).
Peer-reviewed studies emphasize reporting retention times, solvent systems, and spectral anomalies to ensure reproducibility .
Q. What are the primary applications of this compound in peptide chemistry, and how do protecting groups influence its reactivity?
- Methodological Answer : this compound is used in solid-phase peptide synthesis (SPPS) to incorporate serine residues while avoiding side reactions. The Boc group protects the α-amino group during elongation, while the Tos group shields the hydroxyl side chain. The methyl ester prevents carboxylate participation in undesired couplings. Comparative studies highlight that Tos offers superior stability under acidic deprotection (e.g., TFA) compared to Bzl or tBu groups, minimizing premature deprotection .
Advanced Research Questions
Q. How can researchers mitigate competing side reactions (e.g., racemization or Tos group cleavage) during this compound incorporation into complex peptides?
- Methodological Answer :
- Racemization Control : Use low-temperature coupling (0–4°C) with HOBt/DIC activation to suppress base-induced racemization.
- Tos Stability : Avoid prolonged exposure to strong bases (e.g., piperidine) by optimizing deprotection times.
- Monitoring : Employ real-time FTIR or LC-MS to detect side products. For example, Tos cleavage under basic conditions generates p-toluenesulfonate, detectable via ion chromatography.
Studies recommend iterative optimization of coupling agents (e.g., HATU vs. DCC) and solvent polarity to balance reactivity and stability .
Q. What strategies optimize the coupling efficiency of this compound in sterically hindered peptide sequences?
- Methodological Answer :
- Coupling Agents : Switch from DCC to HATU/HOAt for improved activation in hindered environments.
- Solvent Systems : Use DMF/DCM mixtures (4:1 v/v) to enhance solubility.
- Microwave-Assisted Synthesis : Apply controlled microwave irradiation (50°C, 20 W) to reduce reaction time while maintaining yield.
Experimental designs should include comparative tables of coupling efficiencies under varied conditions, referencing kinetic studies in SPPS literature .
Q. How do storage conditions (e.g., temperature, humidity) impact the long-term stability of this compound, and what analytical methods validate degradation pathways?
- Methodological Answer :
- Stability Studies : Store samples at –20°C under argon, with periodic HPLC analysis to detect hydrolysis (free serine via ninhydrin test) or Tos group oxidation (HO-mediated sulfone formation).
- Accelerated Degradation : Use Arrhenius modeling (40–60°C) to predict shelf life.
- Mechanistic Analysis : LC-MS/MS identifies degradation products (e.g., Boc-Ser-OMe from Tos loss).
Research must document storage protocols and degradation thresholds to align with pharmaceutical stability guidelines .
Methodological Frameworks for Research Design
- Problem Formulation : Apply the PICOC framework (Population: peptide chemists; Intervention: this compound synthesis; Comparison: alternative protecting groups; Outcomes: yield/purity; Context: SPPS) to structure hypotheses .
- Data Validation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate experimental designs, ensuring alignment with peer-reviewed synthesis protocols .
Note : Avoid commercial databases (e.g., BenchChem) and prioritize primary literature from journals like The Journal of Organic Chemistry or Med. Chem. Commun. for authoritative data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
